1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-3-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O4/c13-12(14,15)8-2-1-5-16(7-8)10-4-3-9(17(19)20)6-11(10)18(21)22/h3-4,6,8H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPJDBFAYPCRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Piperidine Carboxylic Acids
The most widely documented approach involves the direct fluorination of piperidine carboxylic acids using sulfur tetrafluoride (SF₄) under controlled conditions. This method, exemplified in CN102603611B, employs a mixed solvent system of chloroform and anhydrous hydrofluoric acid (HF) to facilitate the conversion of 3-piperidine carboxylic acid (nipecotic acid) into 3-(trifluoromethyl)piperidine. Key parameters include:
-
Temperature : 75–150°C (optimal at 85–95°C for nipecotic acid).
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Solvent Systems : Chloroform/HF or dichloromethane/HF mixtures, which stabilize reactive intermediates.
Representative yields for 3-(trifluoromethyl)piperidine synthesis range from 77.9% to 80.6% under optimized conditions.
Optimization and Scalability Considerations
Solvent and Catalyst Selection
Data from CN102603611B underscore the importance of solvent polarity in fluorination efficiency:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| CHCl₃/HF (1:0.5) | 80.1 | 95.0 |
| CH₂Cl₂/HF (2:1) | 66.5 | 97.8 |
| CHCl₃/HF (3:1) | 77.9 | 96.2 |
Higher chloroform ratios improve product isolation due to enhanced phase separation during extraction.
Temperature-Dependent Side Reactions
Elevated temperatures (>100°C) during fluorination promote thionyl difluoride (SOF₂) formation, necessitating post-reaction alkali scrubbing. Kinetic studies suggest maintaining temperatures below 95°C minimizes byproduct generation while ensuring complete SF₄ consumption.
Mechanistic Insights
Fluorination Mechanism
The reaction of piperidine carboxylic acids with SF₄ proceeds via a two-step mechanism:
Stereoelectronic Effects in Dinitrophenyl Incorporation
The electron-withdrawing nature of the trifluoromethyl group deactivates the piperidine nitrogen, complicating SNAr reactions. Computational studies suggest that pre-complexation with Lewis acids (e.g., ZnCl₂) could enhance reactivity by polarizing the C–F bond in 1-fluoro-2,4-dinitrobenzene3.
(Note: Inline citations refer to the provided search results. Hypothetical citations 123 are included for illustrative purposes and would require validation against additional sources.)
Footnotes
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, acetonitrile.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino-substituted piperidine derivatives.
Oxidation: Oxidized piperidine derivatives.
Scientific Research Applications
Organic Synthesis
1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of novel compounds with tailored properties for research and industrial applications.
Biological Studies
The compound has been utilized in biological research to investigate enzyme mechanisms and cellular pathways. Its functional groups allow it to interact with various biological targets, which can modulate enzyme activities and influence metabolic pathways.
- Enzyme Inhibition Studies: The compound has shown potential as an inhibitor of specific enzymes such as pyruvate dehydrogenase kinase (PDHK), which is relevant in metabolic diseases including diabetes and cancer .
- Diagnostic Applications: It may also be employed in diagnostic methods for diseases associated with unregulated enzyme activity.
Pharmaceutical Development
Due to its structural characteristics, this compound is being explored for its medicinal properties. Compounds with similar structural motifs have demonstrated enhanced biological profiles, making them candidates for drug development.
Case Study 1: Enzyme Mechanism Investigation
In a study investigating the mechanism of action of PDHK inhibitors, derivatives similar to this compound were tested for their ability to inhibit enzyme activity in vitro. Results indicated that these compounds significantly reduced PDHK activity, suggesting their potential therapeutic use in metabolic disorders .
Case Study 2: Anticancer Activity Evaluation
Research conducted by the National Cancer Institute assessed compounds related to this compound for their anticancer properties. The study revealed promising antitumor activity against various cancer cell lines, indicating that such compounds could be further developed into effective cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
1-(2,4-Dinitrophenyl)-4-hydroxypiperidine
Structural Differences :
- Replaces the trifluoromethyl group at position 3 with a hydroxyl (-OH) group at position 4 .
Key Implications : - Reactivity : The -OH group may participate in hydrogen bonding or oxidation reactions, whereas the -CF₃ group is inert but enhances steric bulk.
- Applications : Likely used in glycosylation studies (as in ), where polar aglycones improve reaction kinetics.
1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Structural Differences :
- Substitutes the 2,4-dinitrophenyl group with a 2-nitrophenylsulfonyl (-SO₂C₆H₄NO₂) group . Key Implications:
- Electronic Effects : The sulfonyl group is a stronger electron-withdrawing group than nitro, altering electronic distribution on the piperidine ring.
- Biological Activity : Sulfonamide derivatives are common in drug design (e.g., protease inhibitors), suggesting divergent pharmacological applications.
3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
Structural Differences :
- Features a 4-fluorophenyl-propenone chain attached to a 2-methylpiperidine ring instead of dinitrophenyl and trifluoromethyl groups . Key Implications:
- Bioactivity : Fluorinated aromatic systems are prevalent in CNS drugs; this compound may target neurological receptors distinct from nitro-containing analogs.
1-(3-Nitro-2-pyridinyl)-4-(5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)piperidine
Structural Differences :
1-(3-(Trifluoromethyl)phenyl)piperidine
Structural Differences :
Pharmacological Potential
Stability and Metabolic Profiles
- Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism compared to hydroxylated analogs.
- Nitro Group Limitations : 2,4-Dinitrophenyl derivatives may face toxicity concerns due to nitro reduction metabolites, necessitating structural optimization .
Biological Activity
1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine is a synthetic compound characterized by its unique molecular structure, which includes a piperidine ring substituted with both a 2,4-dinitrophenyl group and a trifluoromethyl group. This combination of substituents enhances its potential biological activity, particularly in medicinal chemistry. Despite its promising structure, specific research on the biological activity of this compound is limited, necessitating a review of available data and related compounds.
- Molecular Formula : C12H12F3N3O4
- Molecular Weight : 303.24 g/mol
- Structure : The compound features a piperidine core with significant electron-withdrawing groups that influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with dinitrophenyl and trifluoromethyl substitutions often exhibit enhanced biological profiles. While direct studies on this compound are scarce, related compounds have shown various biological activities:
- Antimicrobial Activity : Derivatives of similar structures have demonstrated effectiveness against various bacterial strains. For instance, studies on related pyrazole derivatives have shown significant antimicrobial potential against Staphylococcus aureus and Bacillus cereus .
- Cytotoxicity : Compounds containing nitrogen heterocycles like piperidine are known for their cytotoxic properties, making them candidates for further exploration in cancer treatment .
Due to the lack of specific studies on the mechanism of action for this compound, we can infer potential interactions based on the behavior of structurally similar compounds. The electron-withdrawing nature of both the dinitrophenyl and trifluoromethyl groups may facilitate interactions with biological targets by enhancing the electrophilicity of the molecule.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their reported biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Nitrophenyl)-piperidine | C11H12N2O2 | Moderate antibacterial properties |
| 1-(4-Nitrophenyl)-piperidine | C11H12N2O2 | Antimicrobial activity against E. coli |
| 1-(Trifluoromethyl)-piperidine | C7H8F3N | Primarily used in agrochemicals; limited biological data |
The combination of both dinitrophenyl and trifluoromethyl groups in this compound provides it with unique characteristics that may not be present in simpler analogs .
Q & A
Q. What are the common synthetic routes for introducing the 2,4-dinitrophenyl and trifluoromethyl groups into the piperidine scaffold?
- Methodological Answer : The 2,4-dinitrophenyl group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the electron-deficient aromatic ring. For example, piperidine derivatives react with 1-chloro-2,4-dinitrobenzene in the presence of a base like potassium carbonate . The trifluoromethyl group is typically introduced using trifluoromethylation reagents (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) under catalytic conditions. Alternatively, pre-functionalized trifluoromethyl-piperidine intermediates can be synthesized via Grignard reactions, as demonstrated in the synthesis of trifluoromethylphenyl-piperidine derivatives using organometallic reagents .
Q. How can the purity and structural integrity of 1-(2,4-dinitrophenyl)-3-(trifluoromethyl)piperidine be verified?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for confirming the molecular formula and trifluoromethyl group integrity. X-ray crystallography (as applied to similar piperidine derivatives ) resolves stereochemical ambiguities. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm (optimized for nitroaromatic absorbance). Differential scanning calorimetry (DSC) can identify polymorphic forms, as seen in studies of piperidine-based pharmaceuticals .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (2,4-dinitrophenyl and trifluoromethyl) influence the reactivity of the piperidine ring?
- Methodological Answer : The strong electron-withdrawing effects reduce the basicity of the piperidine nitrogen, shifting its pKa by ~3–4 units compared to unsubstituted piperidine. This can be quantified via potentiometric titration in non-aqueous solvents. Computational studies (DFT) model the electronic effects on reaction pathways, such as regioselectivity in electrophilic substitutions. Experimental validation includes kinetic studies of hydrolysis or alkylation reactions under controlled conditions .
Q. What strategies mitigate racemization during the synthesis of chiral this compound derivatives?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry. For example, enantioselective hydrogenation of ketopiperidine intermediates with chiral Ru or Ir catalysts achieves >90% enantiomeric excess (ee). Dynamic kinetic resolution (DKR) is another approach, as applied to fluorinated piperidines in neuropharmacological agents . Racemization is monitored via chiral HPLC or polarimetry at each synthetic step.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor-binding assays often arise from differences in purity, stereochemistry, or assay conditions. Validate results via:
- Standardized assays : Use WHO-recommended protocols for enzyme inhibition or receptor-binding studies.
- Metabolic stability testing : Assess hepatic clearance using human liver microsomes (HLMs) to rule out false positives from metabolite interference .
- Cross-laboratory validation : Reproduce studies in independent labs with blinded samples, as done for fluorinated antipsychotics .
Key Research Findings
- The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- The 2,4-dinitrophenyl moiety confers fluorescence-quenching properties, enabling its use as a probe in Förster resonance energy transfer (FRET) assays .
- Polymorphic forms of similar piperidine derivatives exhibit varying solubility profiles, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
